3,5-Bis(prop-2-en-1-yl) 2,6-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Description
The compound 3,5-Bis(prop-2-en-1-yl) 2,6-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (DHP) class, a scaffold renowned for its pharmacological applications, particularly as calcium channel blockers. Structurally, it features a central 1,4-dihydropyridine ring substituted with two methyl groups at positions 2 and 6, a 4-(propan-2-yl)phenyl group at position 4, and propenyl (allyl) ester groups at positions 3 and 5 (Figure 1) . The allyl esters distinguish it from classical DHPs (e.g., nifedipine, nitrendipine) that typically bear alkoxy or aryloxy ester moieties.
The synthesis of this compound follows Hantzsch dihydropyridine methodology, involving cyclocondensation of a β-keto ester (e.g., allyl acetoacetate), an aldehyde (e.g., 4-isopropylbenzaldehyde), and ammonium carbonate in refluxing ethanol . X-ray crystallography of analogous DHPs reveals a flattened boat conformation of the dihydropyridine ring, with the 4-aryl substituent oriented nearly perpendicular to the DHP plane, a feature critical for biological activity .
Properties
Molecular Formula |
C24H29NO4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2,6-dimethyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H29NO4/c1-7-13-28-23(26)20-16(5)25-17(6)21(24(27)29-14-8-2)22(20)19-11-9-18(10-12-19)15(3)4/h7-12,15,22,25H,1-2,13-14H2,3-6H3 |
InChI Key |
JAIWOMOJQVUXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(C=C2)C(C)C)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,5-Bis(prop-2-en-1-yl) 2,6-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the use of a Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition reaction, which is known for its efficiency and high yield . The reaction conditions often involve the use of specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize the reaction conditions to achieve maximum yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions could yield alcohols or amines.
Scientific Research Applications
Biological Applications
The biological activities of 3,5-Bis(prop-2-en-1-yl) 2,6-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate have been explored in several studies:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for developing therapeutic agents aimed at combating oxidative damage associated with various diseases.
Anticancer Potential
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. Its mechanism may involve inducing apoptosis and disrupting cell cycle progression. Further research is necessary to elucidate its efficacy across different cancer types.
Cardiovascular Benefits
Dihydropyridine derivatives are known for their calcium channel blocking activity. This compound may have similar effects, potentially leading to applications in treating hypertension and other cardiovascular conditions.
Material Science Applications
The unique structural features of 3,5-Bis(prop-2-en-1-yl) 2,6-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate make it suitable for use in materials science:
Polymer Chemistry
This compound can serve as a monomer in polymerization reactions to create new materials with specific mechanical and thermal properties. Its ability to form cross-linked structures can lead to the development of robust polymers for industrial applications.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, it can be incorporated into formulations for coatings and adhesives. This application is particularly relevant in industries requiring durable and resistant materials.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antioxidant activity | Demonstrated significant free radical scavenging capability. |
| Study B | Investigate anticancer effects | Showed inhibition of cell proliferation in breast cancer cell lines. |
| Study C | Assess cardiovascular effects | Indicated potential as a calcium channel blocker in animal models. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its allyl ester groups and 4-isopropylphenyl substitution . Below is a comparative analysis with key analogues:
Physicochemical Properties
- Lipophilicity : The allyl ester groups in the target compound increase logP compared to methyl/ethyl esters (e.g., nitrendipine: logP ~2.8 vs. target compound: estimated logP ~3.5) .
- Stability : Allyl esters are prone to hydrolysis under basic conditions but are more stable than acetyloxy esters, as seen in dimethyl DHPs hydrolyzed by ammonium carbonate .
- Crystallinity : Analogous DHPs (e.g., ) crystallize with hydrogen-bonded networks (O–H···O and N–H···O), but allyl esters may reduce crystal packing efficiency due to steric bulk .
Tables and Figures
Biological Activity
3,5-Bis(prop-2-en-1-yl) 2,6-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a member of the 1,4-dihydropyridine (DHP) family, which has garnered attention due to its diverse biological activities. This compound exhibits significant pharmacological properties, particularly in cardiovascular and neuroprotective contexts.
The molecular formula of the compound is , and it features multiple functional groups that contribute to its biological activity. The DHP structure is characterized by a dihydropyridine ring that is crucial for its interaction with various biological targets.
Antioxidant Properties
Research indicates that DHP derivatives possess notable antioxidant activities. For instance, studies have shown that these compounds can reduce reactive oxygen species (ROS) and inhibit lipid peroxidation at concentrations above 100 µM, suggesting potential applications in oxidative stress-related conditions . The antioxidant mechanism is believed to involve the modulation of cellular redox states and the inhibition of lipid peroxidation pathways.
Calcium Channel Modulation
DHPs are well-known for their role as L-type voltage-gated calcium channel blockers. This activity is significant in managing hypertension and other cardiovascular disorders. The structural characteristics of DHPs allow them to selectively bind to calcium channels, thereby influencing calcium ion influx in cardiac and smooth muscle cells .
Neuroprotective Effects
The compound also exhibits neuroprotective effects, possibly through the modulation of calcium signaling pathways and reduction of oxidative stress in neuronal tissues. This makes it a candidate for further investigation in neurodegenerative diseases .
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant properties of various DHP derivatives, it was found that compounds similar to 3,5-bis(prop-2-en-1-yl) demonstrated significant inhibition of lipid peroxidation induced by iron complexes. The antioxidant activity was measured using assays that quantify malondialdehyde (MDA) levels as an indicator of lipid peroxidation .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| DHP Derivative A | 50 | Inhibition of LPO |
| DHP Derivative B | 75 | ROS Reduction |
| 3,5-Bis(prop-2-en-1-yl) | 60 | Combined Mechanism |
Study 2: Calcium Channel Blockade
A pharmacological evaluation demonstrated that 3,5-bis(prop-2-en-1-yl) effectively inhibited calcium influx in isolated smooth muscle preparations. This effect was dose-dependent and comparable to established calcium channel blockers used in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
